molecular formula C10H11NO4 B1612789 Ethyl 3-methyl-2-nitrobenzoate CAS No. 54064-39-0

Ethyl 3-methyl-2-nitrobenzoate

Cat. No. B1612789
CAS RN: 54064-39-0
M. Wt: 209.2 g/mol
InChI Key: GORJIFRUPPQKPQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It is a derivative of benzoic acid, specifically an ester, where the hydrogen of the carboxyl group is replaced by an ethyl group .


Synthesis Analysis

The synthesis of Ethyl 3-methyl-2-nitrobenzoate can be achieved through the nitration of methyl benzoate . This process involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methyl-2-nitrobenzoate consists of a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it . The ethyl group (C2H5) is attached to the carboxyl group of the benzoic acid . The exact mass of the molecule is 209.06880783 g/mol .


Chemical Reactions Analysis

The nitration of methyl benzoate is a key reaction in the synthesis of Ethyl 3-methyl-2-nitrobenzoate . This reaction involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

Ethyl 3-methyl-2-nitrobenzoate has a molecular weight of 209.20 g/mol . It has a topological polar surface area of 72.1 Ų and a complexity of 248 . It has no hydrogen bond donors but has four hydrogen bond acceptors .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

Ethyl 3-methyl-2-nitrobenzoate has been involved in various chemical synthesis processes. For instance, it has been used in the synthesis of arylthiomethyl benzoates, leading to the formation of 3-nitro-4-methylbenzoic acid, among other compounds (El-Hegazy, El-Bardan, & Hamed, 1994). Additionally, it has been used in the synthesis of novel compounds like 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, with detailed investigations into the effects of reaction conditions on yield (Yin Dulin, 2007).

2. Nonlinear Optical Properties for Photonic Applications

Ethyl 3-methyl-2-nitrobenzoate derivatives have been studied for their third-order nonlinear optical properties, which are promising for photonic device applications. These properties are essential in developing materials for optical limiting and other photonics applications (Nair et al., 2022).

3. Thermodynamic Modeling and Solubility Studies

The solubility of similar compounds, like 3-methyl-2-nitrobenzoic acid, in various organic solvents has been extensively studied. This research is crucial for optimizing purification processes of these compounds from their isomer mixtures, thereby contributing to the efficiency of chemical synthesis (He, Zheng, Farajtabar, & Zhao, 2018).

4. Impurity Detection in Pharmaceutical Intermediates

Ethyl 3-methyl-2-nitrobenzoate-related compounds have been a subject of study in the detection of impurities in pharmaceutical intermediates. This is particularly important for maintaining the quality and safety of pharmaceutical products (Yao Jun-hua, 2007).

5. Crystal Structure Analysis

The crystal structure of related compounds, such as ethyl 4-butylamino-3-nitrobenzoate, has been determined, which is significant in the field of crystallography and material science. Understanding the crystal structure of such compounds can lead to insights into their physical properties and potential applications (Narendra Babu et al., 2009).

6. Electrochemical Studies

Electrochemical studies, such as voltammetric studies of ethyl m-nitrobenzoate, provide insights into the behavior of nitroaromatic compounds in electrochemical environments. This research is valuable in developing electrochemical sensors and other applications (Carbajo et al., 2000).

Safety And Hazards

Ethyl 3-methyl-2-nitrobenzoate should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

ethyl 3-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-4-5-7(2)9(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORJIFRUPPQKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602313
Record name Ethyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-2-nitrobenzoate

CAS RN

54064-39-0
Record name Ethyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Koshio, F Hirayama, T Ishihara, R Shiraki… - Bioorganic & medicinal …, 2005 - Elsevier
… To the solution of ethyl 3-methyl-2-nitrobenzoate (8.4 g, 40.2 mmol) in CCl 4 (200 mL) was added NBS (8.72 g, 48.2 mmol) and catalytic AIBN (10 mg) and refluxed for 24 h. The reaction …
Number of citations: 28 www.sciencedirect.com

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